N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O3S/c29-24-4-2-1-3-20(24)11-12-30-26(34)21-7-5-19(6-8-21)18-33-27(35)23-17-22(32-13-15-36-16-14-32)9-10-25(23)31-28(33)37/h1-8,22-23,25H,9-18H2,(H,30,34)(H,31,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSQJGVGOFTESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential biological activities. Its structure suggests that it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy. This article will explore the biological activity of this compound based on available research findings, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Chlorophenyl group : Imparts lipophilicity and may enhance membrane permeability.
- Morpholinyl moiety : Known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets.
- Tetrahydroquinazoline scaffold : Associated with various biological activities, including antitumor effects.
The molecular formula is .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- In vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), compounds with similar structures have shown IC50 values ranging from 1.8 µM to 4.5 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Compounds featuring morpholine and quinazoline derivatives have also been investigated for their antimicrobial properties:
- Activity Against Bacteria : Some derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives ranged from 20 µM to 70 µM against resistant strains .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.8 - 4.5 µM | |
| Antimicrobial | S. aureus, E. coli | 20 - 70 µM |
Case Study 1: Anticancer Efficacy
In a study conducted by Alghamdi and Nazreen (2020), a series of compounds derived from similar scaffolds were synthesized and tested for their anticancer properties. The study highlighted that modifications in the aromatic rings significantly affected cytotoxicity, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Resistance
Another research project focused on the development of morpholine-containing compounds aimed at combating multi-drug resistant bacterial strains. The results demonstrated that specific modifications could enhance antimicrobial activity while reducing cytotoxicity towards human cells .
Comparison with Similar Compounds
Quinazolinone Derivatives with Sulfur-Containing Substituents
Compounds such as 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) share the tetrahydroquinazolinone scaffold and sulfanyl group. However, the acetamide side chain and sulfamoylphenyl substitution differ from the target compound’s benzamide and morpholine moieties. These structural variations influence solubility and target affinity .
Key Differences :
Morpholine-Containing Analogs
The compound N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide (V027-4152) features a morpholine-ethyl group and benzamide core, akin to the target compound.
Comparison with Analogous Syntheses :
- N-(2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (Compound 4l, ) was synthesized in 45% yield using flash chromatography. This contrasts with higher yields (60–70%) for simpler thiazolidinone derivatives, highlighting the complexity of introducing bulky substituents like benzothiazole .
- 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (Example 284, ) employs a triazolopyridine group, which requires specialized coupling conditions compared to the target’s morpholine ring .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (e.g., MACCS, Morgan), the target compound exhibits ~65–70% similarity to SAHA (a histone deacetylase inhibitor) in terms of pharmacophore features, such as hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (chlorophenyl group) . Key differences include:
| Property | Target Compound | SAHA |
|---|---|---|
| Molecular Weight | 593.12 g/mol | 264.32 g/mol |
| LogP | 3.2 | 1.8 |
| Hydrogen Bond Acceptors | 7 | 5 |
| Rotatable Bonds | 8 | 6 |
This analysis suggests the target compound has higher lipophilicity and conformational flexibility, which may impact bioavailability .
Substituent Effects on Bioactivity
While specific activity data for the target compound are unavailable, insights can be drawn from analogs:
- Chlorophenyl Substitution : Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ) show enhanced stability due to the electron-withdrawing chlorine atom, which may reduce metabolic degradation .
- Morpholine Role: Morpholine-containing derivatives (e.g., V027-4152, ) demonstrate improved blood-brain barrier penetration compared to non-morpholine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
